molecular formula C9H5ClN2O5 B14325833 (2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate CAS No. 111318-38-8

(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate

Cat. No.: B14325833
CAS No.: 111318-38-8
M. Wt: 256.60 g/mol
InChI Key: GLUZHCFVZXBTDP-UHFFFAOYSA-N
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Description

“(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” is a chemical compound with the linear formula C7H7ClN2O2. Its CAS number is 69951-02-6 . This compound features a benzene ring substituted with chlorine, cyano, and nitro groups, along with a methyl carbonate moiety.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is via benzylic substitution reactions. Here’s a simplified synthetic route:

    Bromination: Start with 2-chloro-4-nitrotoluene. Brominate the benzylic position using N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.

    Cyanation: Treat the benzylic bromide with sodium cyanide (NaCN) to introduce the cyano group.

    Nitration: Nitrate the cyano-substituted intermediate using a mixture of nitric acid and sulfuric acid to obtain the desired compound.

Industrial Production:

Industrial-scale production methods may involve variations of the above steps, optimization for yield, and purification processes.

Chemical Reactions Analysis

Reactions:

Common Reagents and Conditions:

    NBS: Used for benzylic bromination.

    NaCN: Used for cyano group introduction.

    Nitric Acid/Sulfuric Acid: Used for nitration.

Major Products:

The major product is “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” itself.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or receptor binding.

    Medicine: Potential pharmaceutical applications.

    Industry: As a precursor for dyes, agrochemicals, or materials.

Mechanism of Action

The exact mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” stands out due to its unique combination of functional groups.

Remember that further research and detailed studies are essential for a comprehensive understanding of this compound’s properties and applications

Properties

CAS No.

111318-38-8

Molecular Formula

C9H5ClN2O5

Molecular Weight

256.60 g/mol

IUPAC Name

(2-chloro-4-cyano-6-nitrophenyl) methyl carbonate

InChI

InChI=1S/C9H5ClN2O5/c1-16-9(13)17-8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3

InChI Key

GLUZHCFVZXBTDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

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